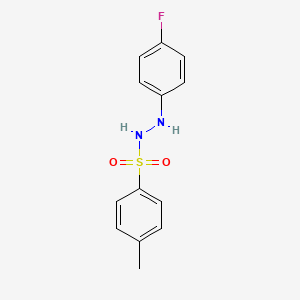

N-(1-(4-fluorophenyl)ethylidene)-4-methylbenzenesulfonohydrazide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

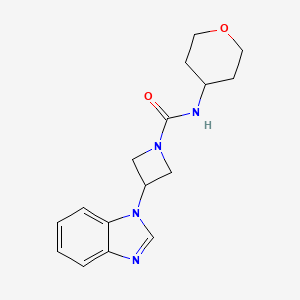

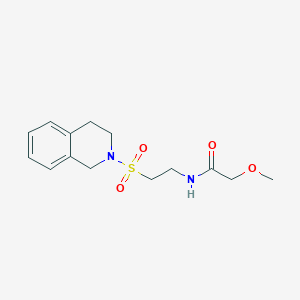

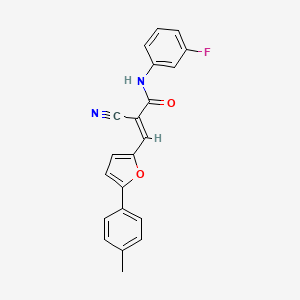

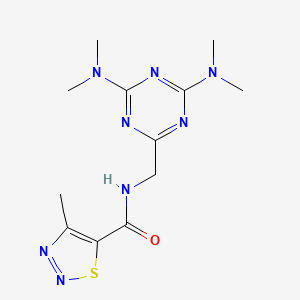

“N-(1-(4-fluorophenyl)ethylidene)-4-methylbenzenesulfonohydrazide” is a chemical compound that likely contains a fluorophenyl group, an ethylidene group, a methylbenzenesulfonohydrazide group. The exact properties and characteristics of this compound would depend on its specific structure and the arrangement of these groups .

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its specific structure and the conditions under which the reactions are carried out. Fluorophenyl groups can participate in various organic reactions, and sulfonohydrazide groups can act as nucleophiles or ligands .Physical and Chemical Properties Analysis

The physical and chemical properties such as melting point, boiling point, solubility, etc., would depend on the specific structure of the compound. These properties could be predicted using computational chemistry methods or determined experimentally .Wissenschaftliche Forschungsanwendungen

Antimicrobial and Antifungal Activities

N-(1-(4-fluorophenyl)ethylidene)-4-methylbenzenesulfonohydrazide derivatives demonstrate significant antimicrobial and antifungal properties. In a study by Ghiya & Joshi (2016), a range of N′-substituted-4-methylbenzenesulfonohydrazide derivatives, synthesized in aqueous medium, showed promising results against various microbial and fungal strains. This indicates potential use in developing new antimicrobial agents (Ghiya & Joshi, 2016).

Nonlinear Optical Properties

Compounds similar to this compound exhibit noteworthy nonlinear optical properties, which are crucial in fields like photonics. Ahamed et al. (2018) reported on a compound with significant potential in the nonlinear electro-optic field, determined through structural and theoretical analyses, including third-order nonlinear optical properties evaluated using single-beam Z-scan technique (Ahamed et al., 2018).

Corrosion Inhibition

Sulfonohydrazide derivatives have been evaluated as corrosion inhibitors for carbon steel in acidic media. Ichchou et al. (2019) demonstrated that certain sulfonohydrazide derivatives effectively inhibit corrosion in molar HCl, suggesting potential applications in industrial and engineering contexts (Ichchou et al., 2019).

Fluoride Ion Sensing

Certain acylhydrazone derivatives related to this compound have been identified as effective sensors for fluoride ions. Jose et al. (2018) synthesized derivatives and characterized them using spectroscopic methods, demonstrating their specific response towards fluoride ions, which could be instrumental in environmental and biological monitoring applications (Jose et al., 2018).

Wirkmechanismus

Target of Action

The primary targets of N-(1-(4-fluorophenyl)ethylidene)-4-methylbenzenesulfonohydrazide are currently unknown . This compound is part of a collection of rare and unique chemicals provided for early discovery researchers

Mode of Action

As a unique chemical, its interaction with its targets and the resulting changes are subjects of ongoing research .

Biochemical Pathways

It’s worth noting that many bioactive aromatic compounds, including some indole derivatives, have been found to bind with high affinity to multiple receptors, suggesting potential for developing new useful derivatives .

Pharmacokinetics

These properties are crucial for understanding the compound’s bioavailability and its overall pharmacokinetic profile .

Action Environment

Environmental conditions can significantly impact the effectiveness of a compound, and understanding these influences is crucial for optimizing its use .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N'-(4-fluorophenyl)-4-methylbenzenesulfonohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13FN2O2S/c1-10-2-8-13(9-3-10)19(17,18)16-15-12-6-4-11(14)5-7-12/h2-9,15-16H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYPJBSOFSORYJQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NNC2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13FN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-(1H-1,3-benzimidazol-2-ylsulfanyl)acetyl]-N-cyclohexyl-1-hydrazinecarbothioamide](/img/structure/B2851222.png)

![4-Chloro-3-[(methylsulfanyl)methyl]aniline](/img/structure/B2851223.png)

![4-([1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-3-chloroaniline](/img/structure/B2851224.png)

![[(1-Cyanocyclohexyl)carbamoyl]methyl 2-[4-(methylsulfanyl)-3-nitrobenzenesulfonamido]acetate](/img/structure/B2851228.png)

![N-(2,5-dimethylphenyl)-2-[[3-(4-methylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2851229.png)

![dimethyl 1-[2-(4-chlorophenyl)-2-oxoethyl]-1H-imidazole-4,5-dicarboxylate](/img/structure/B2851231.png)

![Tert-butyl 3-(2-thia-5-azabicyclo[2.2.1]heptane-5-carbonyl)piperidine-1-carboxylate](/img/structure/B2851235.png)